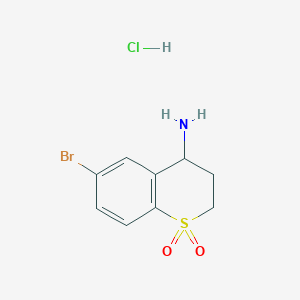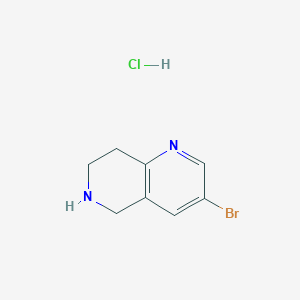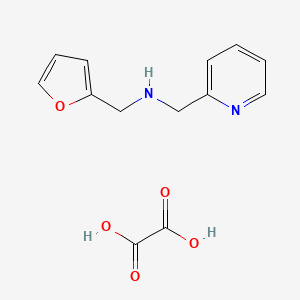
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Descripción general
Descripción
“(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.29 . It is a heterocyclic compound, specifically a benzoylpyrazole . The compound is achiral, with no defined stereocenters or E/Z centers .
Molecular Structure Analysis
The molecular structure of “(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” consists of a pyrazole ring attached to a phenyl group and an indole group . The compound’s SMILES string representation isNc1c(cnn1-c2ccccc2)C(=O)c3ccccc3 .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Given the indole component in the compound of interest, it may also exhibit antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory activity . This suggests that our compound of interest could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . Therefore, the compound “(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” could potentially be explored for its anticancer properties.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests that our compound of interest could potentially be used in the treatment of microbial infections.
Antimalarial Activity
Pyrazole-bearing compounds are known for their potent antimalarial activities . Given the pyrazole component in the compound of interest, it may also exhibit antimalarial properties.
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activity . This suggests that our compound of interest could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activity . This suggests that our compound of interest could potentially be used in the treatment of diabetes.
Anticholinesterase Activities
Indole derivatives have been found to exhibit anticholinesterase activities . This suggests that our compound of interest could potentially be used in the treatment of conditions that would benefit from the inhibition of cholinesterase, such as Alzheimer’s disease.
Safety and Hazards
Propiedades
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c19-18-15(11-21-22(18)12-6-2-1-3-7-12)17(23)14-10-20-16-9-5-4-8-13(14)16/h1-11,20H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVMLZNLGIMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CNC4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
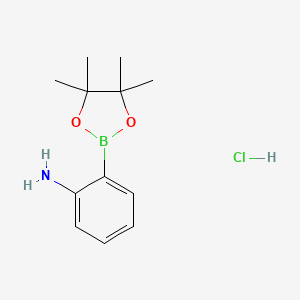
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
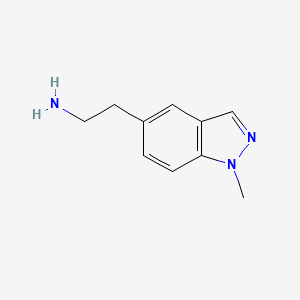

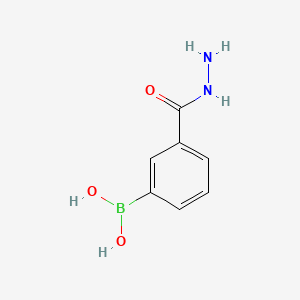

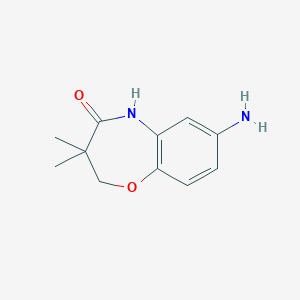
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

